Dexindoprofen
Overview
Description
Dexindoprofen, also known as dexibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID). It is the active dextrorotatory enantiomer of ibuprofen, which means it is one of the two mirror-image forms of ibuprofen. This compound is used to treat pain and inflammation and is considered to be more pharmacologically active and tolerable than racemic ibuprofen due to the higher concentration of the active S enantiomer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dexindoprofen can be synthesized from racemic ibuprofen through a process called chiral resolution. This involves separating the two enantiomers of ibuprofen and isolating the active S enantiomer. One common method for chiral resolution is differential crystallization, where the racemic mixture is crystallized under specific conditions to separate the enantiomers .
Industrial Production Methods
In industrial settings, this compound is produced by first synthesizing racemic ibuprofen and then using chiral resolution techniques to isolate the S enantiomer. The process involves several steps, including crystallization, filtration, and purification, to ensure the final product is of high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Dexindoprofen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Dexindoprofen has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of chiral resolution and enantiomeric purity.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating pain and inflammation.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Dexindoprofen exerts its effects by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Racemic mixture containing both R and S enantiomers.
Ketoprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: An NSAID with a longer duration of action compared to dexindoprofen.
Uniqueness
This compound is unique in that it is the active enantiomer of ibuprofen, providing more targeted and effective pain relief with potentially fewer side effects. Its chiral purity allows for better pharmacological activity and tolerability compared to racemic ibuprofen .
Biological Activity
Dexindoprofen, a non-steroidal anti-inflammatory drug (NSAID), is the S-enantiomer of ibuprofen. It is primarily used for its analgesic, anti-inflammatory, and antipyretic properties. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and comparative efficacy with other NSAIDs.
Pharmacological Profile
This compound exhibits several pharmacological activities that contribute to its therapeutic efficacy:
- Anti-inflammatory Activity : this compound has been shown to significantly reduce inflammation. In studies involving animal models, it demonstrated a notable reduction in paw edema induced by egg-albumin, with a maximum inhibition of 42.06% reported for its prodrug forms . This indicates a strong anti-inflammatory potential comparable to other NSAIDs.
- Analgesic Effects : The analgesic activity of this compound has been confirmed through various models. In acetic acid-induced writhing tests, this compound exhibited higher mean percent inhibition compared to standard ibuprofen, showcasing its effectiveness in pain management .
- Antipyretic Activity : this compound also possesses antipyretic properties. Studies indicated that it effectively reduces fever by acting on the hypothalamus, likely through modulation of prostaglandin E2 levels .
This compound primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to decreased synthesis of prostaglandins, which are mediators of inflammation and pain. Molecular docking studies have shown that this compound and its prodrugs form stable complexes with COX-2, enhancing their pharmacological activity while potentially reducing gastrointestinal side effects associated with traditional NSAIDs .
Comparative Efficacy
This compound has been evaluated against other NSAIDs in clinical settings:
Drug | Efficacy | Adverse Effects |
---|---|---|
This compound | Comparable to racemic ibuprofen | Lower incidence compared to diclofenac |
Racemic Ibuprofen | Standard efficacy | Higher adverse reactions (30%) |
Diclofenac | High efficacy | Significantly higher adverse reactions (90%) |
Clinical trials have demonstrated that this compound is at least as effective as racemic ibuprofen and shows comparable efficacy to diclofenac with significantly fewer adverse effects . In long-term safety studies, the incidence of adverse drug reactions was reported between 5.5% and 7.4% for this compound, which is lower than that observed for other NSAIDs .
Case Studies and Clinical Trials
- Clinical Trials Overview : A meta-analysis involving 1463 patients across multiple trials indicated that this compound is effective for conditions such as rheumatoid arthritis and osteoarthritis, with good tolerability compared to other NSAIDs .
- Post-Marketing Surveillance : Data from post-marketing studies involving over 7000 outpatients confirmed the favorable safety profile of this compound, highlighting its potential for long-term use without significant gastrointestinal complications .
Properties
CAS No. |
53086-13-8 |
---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
(2S)-2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C17H15NO3/c1-11(17(20)21)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)19/h2-9,11H,10H2,1H3,(H,20,21)/t11-/m0/s1 |
InChI Key |
RJMIEHBSYVWVIN-NSHDSACASA-N |
SMILES |
CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O |
Key on ui other cas no. |
53086-13-8 |
Synonyms |
Dexindoprofen Indoprofen |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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